molecular formula C7H16O3 B6243048 1,3-dimethoxy-2-(methoxymethyl)propane CAS No. 2378502-85-1

1,3-dimethoxy-2-(methoxymethyl)propane

Cat. No.: B6243048
CAS No.: 2378502-85-1
M. Wt: 148.2
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Description

1,3-dimethoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H16O3 It is a derivative of propane, where two methoxy groups and one methoxymethyl group are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethoxy-2-(methoxymethyl)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxypropane with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of intermediate ethers, which are then converted to the final product through further methylation.

Reaction Conditions:

    Reactants: 1,3-dihydroxypropane, methanol

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: 60-80°C

    Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: 1,3-dimethoxy-2-(methoxymethyl)propanoic acid

    Reduction: 1,3-dimethoxy-2-(methoxymethyl)propanol

    Substitution: 1,3-dimethoxy-2-(alkoxymethyl)propane

Scientific Research Applications

1,3-dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-dimethoxy-2-(methoxymethyl)propane exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

1,3-dimethoxy-2-(methoxymethyl)propane can be compared with other similar compounds such as:

    1,3-dimethoxypropane: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    2,2-dimethoxypropane: Has two methoxy groups on the same carbon, leading to different reactivity.

    1,3-dimethoxy-2-(ethoxymethyl)propane: Contains an ethoxymethyl group instead of a methoxymethyl group, which can affect its solubility and reactivity.

The unique combination of methoxy and methoxymethyl groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

2378502-85-1

Molecular Formula

C7H16O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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